1-(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-methylbutan-1-one
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Overview
Description
1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-3-METHYLBUTAN-1-ONE is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-3-METHYLBUTAN-1-ONE can be achieved through a combination of synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline compound via cyclization.
Industrial production methods for such complex molecules often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-3-METHYLBUTAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and phenoxy groups, using reagents like sodium hydride or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols.
Scientific Research Applications
1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-3-METHYLBUTAN-1-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-3-METHYLBUTAN-1-ONE involves its interaction with specific molecular targets. For instance, it may act as a modulator of NMDA receptors, enhancing receptor responses by increasing channel opening frequency . This interaction is crucial for its potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar compounds to 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-3-METHYLBUTAN-1-ONE include other tetrahydroisoquinoline derivatives such as:
6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline: Known for its role in reversing multidrug resistance.
1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline: Used in various synthetic applications.
The uniqueness of 1-{6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}-3-METHYLBUTAN-1-ONE lies in its specific structural features, which confer distinct biological activities and synthetic utility.
Properties
Molecular Formula |
C24H31NO5 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C24H31NO5/c1-16(2)12-24(26)25-11-10-17-13-22(28-4)23(29-5)14-18(17)19(25)15-30-21-9-7-6-8-20(21)27-3/h6-9,13-14,16,19H,10-12,15H2,1-5H3 |
InChI Key |
JYVYHDLRLWPOSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=CC=C3OC)OC)OC |
Origin of Product |
United States |
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